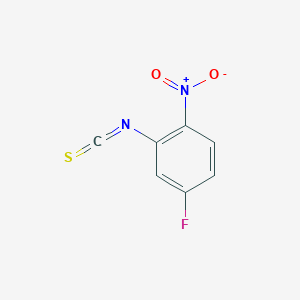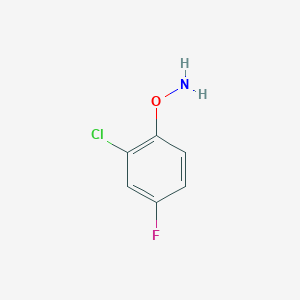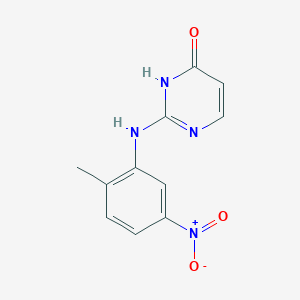![molecular formula C9H5ClF3N3S B13688311 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD22564227 is a chemical entity with the molecular formula C9H5ClF3N3S and a molecular weight of 279.67 g/mol . It is known for its high purity, typically above 95%, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD22564227 involves a series of chemical reactions that include the formation of a triazolo ring compound methanesulfonate crystal form . The synthetic route is designed to be simple and suitable for industrial-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of MFCD22564227 is carried out using large-scale chemical reactors. The process involves the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
MFCD22564227 undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD22564227 include oxidizing agents like water radical cations and reducing agents for specific reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of MFCD22564227 include quaternary ammonium cations and other derivatives that result from substitution reactions. These products have significant applications in various fields of research and industry .
Scientific Research Applications
MFCD22564227 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products
Mechanism of Action
The mechanism of action of MFCD22564227 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction leads to various biochemical and physiological responses, which are the basis for its applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD22564227 include other triazolo ring compounds and derivatives with similar chemical structures. These compounds share some common properties but differ in their specific chemical and physical characteristics .
Uniqueness
MFCD22564227 is unique due to its specific molecular structure and the high purity of the compound. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C9H5ClF3N3S |
|---|---|
Molecular Weight |
279.67 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5ClF3N3S/c10-6-3-4(9(11,12)13)1-2-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
InChI Key |
YAMLVSYBGMDYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)




![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)
![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)

![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)

![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)
